molecular formula C9H8O B1194528 2H-Chromene CAS No. 254-04-6

2H-Chromene

Cat. No. B1194528
CAS RN: 254-04-6
M. Wt: 132.16 g/mol
InChI Key: KYNSBQPICQTCGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-Chromene derivatives has been a subject of extensive research due to their pharmacological importance and limited availability from natural sources. One approach involves the Suzuki coupling reactions for the synthesis of biaryl compounds, which then undergo lactonization. Other methods include reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates and 2-halobenzyloxyphenols. Efficient procedures often involve the reactions of Michael acceptors (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).

Molecular Structure Analysis

2H-Chromene's structure is pivotal for its chemical and physical properties. The fused benzene and pyran rings contribute to its stability and reactivity. This configuration allows for various functionalizations, leading to a wide array of derivatives with diverse biological activities.

Chemical Reactions and Properties

2H-Chromenes undergo several chemical reactions, including electrophilic substitution, due to the aromatic nature of the benzene ring. They also participate in nucleophilic addition reactions at the pyran ring, enabling the synthesis of a wide range of heterocyclic compounds. These reactions are influenced by the presence of substituents on the chromene nucleus, which can dictate the reactivity and the type of products formed.

Physical Properties Analysis

The physical properties of 2H-Chromenes, such as melting point, boiling point, and solubility, are influenced by their molecular structure and the nature of substituents. These properties are critical for their application in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

2H-Chromenes exhibit a variety of chemical properties, including photochromic and thermochromic behaviors, depending on their substitution pattern. These properties make them useful in the development of optical materials and sensors. Their reactivity towards different chemical reagents also allows for the synthesis of complex molecules with potential biological activities.

References

  • Mazimba, O. (2016). Synthetic protocols on 6H-Benzo[c]chromen-6-ones: A review. Turkish Journal of Chemistry, 40, 1-27. Link to paper.

Scientific Research Applications

  • Versatile Biological Profiles : 2H-Chromene and its analogs exhibit a range of biological activities including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities. Their simple structure and mild adverse effects make them attractive for further research and drug development (Raj & Lee, 2020).

  • Synthesis Methods : Various efficient approaches for synthesizing 2H-chromenes have been developed. For instance, a palladium-catalyzed coupling method has been explored, which is crucial for understanding the synthesis and application of 2H-chromenes in various fields (Xia et al., 2014).

  • Catalytic Synthesis : Catalytic methodologies for synthesizing 2H-chromenes are diverse, including (transition) metals and metal-free Bronsted and Lewis acid/base catalysis. These methods are significant for creating molecular skeletons with unique photophysical properties (Majumdar et al., 2015).

  • Photochromic Properties : 2H-Chromenes are utilized in materials science due to their unique photochromic properties. They are also used in organic synthesis (Guglielmetti, 1997).

  • Therapeutic Potential : Chromenes, including 2H-chromenes, are key in the development of new therapeutic agents for various diseases. They form the fundamental skeleton of different types of natural alkaloids, coumarins, flavonoids, polyphenols, anthocyanins, and tocopherols, highlighting their immense potential in phytomedicine (Hussain et al., 2020).

Safety And Hazards

2H-Chromene should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions for 2H-Chromene research include the development of new synthetic strategies and the exploration of its biological activities . For instance, researchers are working on designing and developing potent leads of 2H-Chromene analogs for their promising biological activities . Another area of interest is the application of 2H-Chromenes as botanical fungicides in agriculture .

properties

IUPAC Name

2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNSBQPICQTCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180051
Record name 1,2-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Chromene

CAS RN

254-04-6
Record name 2H-1-Benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BENZOPYRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3W6XRV5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

26.2 mg of compound [IV-1] (0.10 mmol) and 2.6 mg of the compound [I-1] (2.5 μmol) were dissolved in 1.25 mL of an acetonitrile solution of pyridine-N-oxide (0.02M, 0,025 mmol), followed by cooling to 0° C. To the resulting solution was added 44.0 mg of iodosylbenzene (0.20 mmol) all at once under a nitrogen atmosphere, followed by stirring at 0° C. for twenty four hours. Insoluble matters were filtered out through Celite, the filtrate was concentrated, and the residues were purified by silica gel column chromatography (eluent: hexane-ethyl acetate=8:2-4:6) to obtain the intended compound. (epoxide yield: 20. 1 mg (72%)) (asymmetric yield: 98% e.e.) (Daicel Chiralcel OJ, hexane-isopropanol=1:1, flow rate: 0.5 mL/min.)
[Compound]
Name
compound
Quantity
26.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
2.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
1.25 mL
Type
solvent
Reaction Step One
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44 mg
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reactant
Reaction Step Two
[Compound]
Name
epoxide
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0 (± 1) mol
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reactant
Reaction Step Three
Name
hexane isopropanol
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0 (± 1) mol
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reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

In 3 ml of anhydrous toluene, is dissolved 73 mg of 6-cyano-2,2-dimethyl-4-{1,2-dihydro-2-oxo-4-(1-phenoxythiocarbonyloxy-2-ethoxycarbonylethyl)-1-pyridinyl}-2H-benzo[b]pyran obtained in Example 32. Then, 45 mg of 2,2'-azobisisobutyronitrile and 80 mg of tri-n-butyltin hydride are added to the solution at room temperature, and the resulting mixture is reacted at 100° C. for 30 minutes. After the reaction, the reaction mixture is directly purified by silica gel column chromatography to obtain 42 mg of 6-cyano-2,2-dimethyl-4-}-1,2-dihydro-2-oxo-4-(2-ethoxycarbonylethyl)-1pyridinyl}-2H-benzo[b]pyran.
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
6-cyano-2,2-dimethyl-4-{1,2-dihydro-2-oxo-4-(1-phenoxythiocarbonyloxy-2-ethoxycarbonylethyl)-1-pyridinyl}-2H-benzo[b]pyran
Quantity
73 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The chromanone was dissolved in 400 ml. of dry ethyl ether, and 2.5 gm of lithium aluminum hydride was added in portions. The reaction was refluxed for 2 hours and then allowed to come to room temperature. The excess lithium aluminum hydride was destroyed by dropwise addition of water and 150 ml. of 4N HCl was added slowly to the reaction mixture. Stirring was continued for 15 minutes. The reaction mixture was extracted with ether and washed successively with 100 ml. of water, 100 ml. 5% sodium carbonate solution and 100 ml. saturated NaCl solution. The ethereal extract was dried over anhydrous sodium sulfate. Removal of the ether in vacuo gave 15.6 g of crude chromene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The compound 4 is refluxed under heating in a solvent such as benzene, chlorobenzene, toluene and xylene, in the presence of an acid catalyst such as p-toluenesulfonic acid and camphor sulfonic acid, using a Dean-Stark apparatus, while removing liberated water, or the hydroxyl group of compound 4 is activated into acetyl, trifluoroacetyl, methanesulfonyl, trifluoromethanesulfonyl or p-toluenesulfonyl using acetic anhydride, trifluoroacetic acid, methanesulfonyl chloride, trifluoromethanesulfonyl chloride or p-toluenesulfonyl chloride and removing the activated hydroxy using a base such as triethylamine, N-methylmorpholine and diazabicycloundecene, particularly preferably diazabicycloundecene, to give a chromene (compound 5 wherein R1, R2 and R3 are as defined above).
Quantity
0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods V

Procedure details

The cyclisation is effected by dropwise addition of a solution of sodium t-amylate in toluene to the aforementioned phosphonium salt in suspension in the same solvent heated under reflux. After each addition, the yellow colouring of the phosphorane appears and then disappears almost immediately. After filtration of the sodium bromide, the toluene is evaporated and the 3-methyl chrom-3-ene is separated from the triphenyl phosphine oxide by a treatment with pentane.
[Compound]
Name
sodium t-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phosphorane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Chromene
Reactant of Route 2
2H-Chromene
Reactant of Route 3
2H-Chromene
Reactant of Route 4
2H-Chromene
Reactant of Route 5
2H-Chromene
Reactant of Route 6
Reactant of Route 6
2H-Chromene

Citations

For This Compound
7,940
Citations
M Azizmohammadi, M Khoobi, A Ramazani… - European journal of …, 2013 - Elsevier
… Among the synthesized compounds, hydantoin derivative 6o with a 6-bromo-2-methyl-2H-chromene substructure showed the best profile of cytotoxicity comparable to that of cisplatin as …
Number of citations: 202 www.sciencedirect.com
W Liu, Y Li, J Fan, L Tang, B Guo… - Chemistry & …, 2022 - Wiley Online Library
… aimed at the discovery and development of high-efficacy and broad-spectrum antifungal candidates,[9-13] herein we have designed and synthesized four series of 2H-chromene …
Number of citations: 7 onlinelibrary.wiley.com
OM Singh, NS Devi, DS Thokchom… - European journal of …, 2010 - Elsevier
A facile, convenient and high yielding synthesis of a combinatorial library of 3-alkanoyl/aroyl/heteroaroyl-2H-chromene-2-thiones has been developed by the condensation of easily …
Number of citations: 122 www.sciencedirect.com
F Chimenti, B Bizzarri, A Bolasco, D Secci… - Bioorganic & medicinal …, 2007 - Elsevier
… General procedure for the preparation of 2-oxo-2H-chromene-… to give the desired 2-oxo-2H-chromene-3-carboxylic acid ethyl … desired 2-oxo-2H-chromene-3-carboxylic acid. The 2-oxo-…
Number of citations: 61 www.sciencedirect.com
KA Parker, TL Mindt - Organic letters, 2001 - ACS Publications
… In this Letter, we report a new, efficient, and serendipitously discovered 2H-chromene … 4 and a compound to which we assigned the 2H-chromene structure 5 (Scheme 1). This …
Number of citations: 89 pubs.acs.org
VT Angelova, V Valcheva, NG Vassilev… - Bioorganic & Medicinal …, 2017 - Elsevier
… This study reports the synthesis of new 2H-chromene or coumarin based acylhydrazones, which were evaluated for their in vitro antimycobacterial activity against reference strain …
Number of citations: 75 www.sciencedirect.com
ZX Pan, X He, YY Chen, WJ Tang, JB Shi… - European journal of …, 2014 - Elsevier
… In summary, we designed and synthesized some 2H-chromene-3-carboxamide derivatives as selective and efficient MAO-B inhibitors, followed by chemical synthesis and biological …
Number of citations: 30 www.sciencedirect.com
P Sivaguru, R Sandhiya, M Adhiyaman, A Lalitha - Tetrahedron Letters, 2016 - Elsevier
In this communication, for the first time we have constructed a series of novel azo group fused 2H-chromene-3-carboxylate and 3-acetyl-2H-chromene derivatives via the Knoevenagel …
Number of citations: 27 www.sciencedirect.com
YH Jung, Q Shah, SA Lewicki, A Pramanik… - Bioorganic & Medicinal …, 2022 - Elsevier
… In conclusion, we have synthesized new analogues of a lead 2H-chromene derivative as P2Y 6 R antagonists, and we found µM affinity and, in general, acceptable selectivity. Non-…
Number of citations: 4 www.sciencedirect.com
M Attarroshan, O Firuzi, A Iraji, S Sharifi… - Chemistry & …, 2022 - Wiley Online Library
… imino-2H-chromene derivatives bearing substituted piperazine moieties. The synthesized imino-2H-chromene compounds and previously reported phenylimino-2H-chromene analogs …
Number of citations: 8 onlinelibrary.wiley.com

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